molecular formula C16H13BrClN3O2 B11556113 3-[(2Z)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide

3-[(2Z)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide

Cat. No.: B11556113
M. Wt: 394.6 g/mol
InChI Key: ATTCGGJQXJTMBH-GRSHGNNSSA-N
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Description

2-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)ACETAMIDE is a complex organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)ACETAMIDE typically involves the condensation of 3-bromobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 3-chloroaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)ACETAMIDE exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N-(3-BROMOPHENYL)ACETAMIDE: Similar in structure but lacks the hydrazinecarbonyl group.

    N-(3-CHLOROPHENYL)ACETAMIDE: Similar in structure but lacks the bromophenyl group.

    N-(3-BROMOPHENYL)-2-(2,4,6-TRICHLOROPHENOXY)ACETAMIDE: Contains additional chlorine atoms and a phenoxy group.

Uniqueness

2-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)ACETAMIDE is unique due to the presence of both bromine and chlorine atoms, as well as the hydrazinecarbonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H13BrClN3O2

Molecular Weight

394.6 g/mol

IUPAC Name

N'-[(Z)-(3-bromophenyl)methylideneamino]-N-(3-chlorophenyl)propanediamide

InChI

InChI=1S/C16H13BrClN3O2/c17-12-4-1-3-11(7-12)10-19-21-16(23)9-15(22)20-14-6-2-5-13(18)8-14/h1-8,10H,9H2,(H,20,22)(H,21,23)/b19-10-

InChI Key

ATTCGGJQXJTMBH-GRSHGNNSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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